molecular formula C19H19NO3 B2765437 8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE CAS No. 1421446-07-2

8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE

Cat. No.: B2765437
CAS No.: 1421446-07-2
M. Wt: 309.365
InChI Key: NUOMDSVNHKCFJG-UHFFFAOYSA-N
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Description

8-(4-Phenoxybenzoyl)-3-oxa-8-azabicyclo[3.2.1]octane (CAS 1421446-07-2) is a chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . It belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, a scaffold recognized as the central core of tropane alkaloids and known for its significant presence in compounds with a wide array of biological activities . This specific structure makes it a valuable building block and intermediate in organic synthesis, particularly for applications in pharmaceutical, agrochemical, and dyestuff research . The 8-azabicyclo[3.2.1]octane scaffold has been identified in research focused on the discovery of selective antagonists for receptors such as the kappa opioid receptor (KOR) . As such, this compound serves as an important raw material for researchers developing and studying new bioactive molecules. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octan-8-yl-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-19(20-15-8-9-16(20)13-22-12-15)14-6-10-18(11-7-14)23-17-4-2-1-3-5-17/h1-7,10-11,15-16H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOMDSVNHKCFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the phenoxyphenyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.

    Functional Group Transformations: Introduction of functional groups such as the phenoxyphenyl moiety.

    Purification: Techniques like chromatography to purify the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-PHENOXYBENZOYL)-3-OXA-8-AZABICYCLO[3.2.1]OCTANE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Analogs

a) 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride
  • Structure: Lacks the 4-phenoxybenzoyl group; protonated at the azabicyclic nitrogen.
  • Properties : Boiling point 176.6°C, density 1.028 g/cm³, and flash point 58.6°C .
  • Synthesis : Synthesized via an 8-step route from adipic acid, involving cyclization and salt formation .
  • Applications : Intermediate for further functionalization; used in preclinical studies for kinase inhibitors .
b) 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives
  • Example : 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid ().
  • Key Feature : Oxygen and nitrogen positions swapped in the bicyclic core.
  • Activity : Altered hydrogen-bonding capacity compared to 3-oxa-8-aza analogs, influencing solubility and target engagement.

Substituted Bicyclic Derivatives

a) PKI-179 (8m in )
  • Structure: Mono-morpholino triazine derivative with 3-oxa-8-azabicyclo[3.2.1]octane replacing one morpholine in PKI-585.
  • Activity: Dual PI3K/mTOR inhibitor with IC₅₀ values <10 nM for PI3Kα and mTOR. Oral bioavailability (F = 35%) and efficacy in xenograft models .
  • Advantage : Reduced molecular weight and improved pharmacokinetics (PK) compared to bis-morpholine analogs.
b) tert-Butyl 8-Oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
  • Structure : Features a tert-butyl carbamate group at the 3-position and an oxo group at the 8-position.
  • Use : Building block in peptide mimetics and PROTACs; enhances solubility via the Boc group .
c) 8-Methyl-8-azabicyclo[3.2.1]octane
  • Structure : Methyl substitution at the bridgehead nitrogen.
  • Applications : Precursor for tropane alkaloids and nicotinic acetylcholine receptor ligands .

Spiro and Fused-Ring Analogs

a) 8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Structure : Spirocyclic system with a benzothiazole moiety ().
  • Activity : Exhibits fluorescence properties; explored for organic electronics and metal ion sensing.
b) 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-amine
  • Structure : Benzyl substitution at N8 and amine at C3.
  • Use : Chiral ligand in asymmetric catalysis; modulates selectivity in C–N bond formation .

Pharmacological and Physicochemical Comparison

Compound Core Structure Key Substituent Activity Physicochemical Properties
8-(4-Phenoxybenzoyl)-3-oxa-8-azabicyclo[3.2.1]octane 3-Oxa-8-azabicyclo[3.2.1]octane 4-Phenoxybenzoyl Kinase inhibition (PI3K/mTOR) LogP ≈ 3.5 (predicted), moderate solubility
PKI-179 3-Oxa-8-azabicyclo[3.2.1]octane Mono-morpholino triazine Dual PI3K/mTOR inhibitor (IC₅₀ <10 nM) MW 498.5, oral bioavailability 35%
3-Oxa-8-azabicyclo[3.2.1]octane HCl 3-Oxa-8-azabicyclo[3.2.1]octane HCl salt Intermediate for drug synthesis Boiling point 176.6°C, density 1.028 g/cm³
tert-Butyl 8-oxo-3-azabicyclo[...] 8-Oxo-3-azabicyclo[3.2.1]octane tert-Butyl carbamate PROTAC linker component Enhanced solubility (Boc group)

Key Research Findings

  • Synthetic Accessibility : The hydrochloride salt of 3-oxa-8-azabicyclo[3.2.1]octane is synthesized in 8 steps from adipic acid, enabling scalable production .
  • Pharmacological Superiority : PKI-179’s 3-oxa-8-azabicyclo[3.2.1]octane moiety confers better target occupancy and oral efficacy than morpholine-based analogs .
  • Structural Tunability: Substituents like 4-phenoxybenzoyl or spiro systems () allow modulation of hydrophobicity and binding kinetics.

Biological Activity

The compound 8-(4-phenoxybenzoyl)-3-oxa-8-azabicyclo[3.2.1]octane belongs to a class of bicyclic compounds that have garnered interest in medicinal chemistry due to their potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its interactions with various receptors and transporters, as well as its pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 320.37 g/mol
  • CAS Number : 1197160-28-3

This compound features a bicyclic core structure that is characteristic of azabicyclo compounds, which often exhibit significant biological activity due to their ability to interact with various biological targets.

Interaction with Monoamine Transporters

Research has indicated that derivatives of 8-azabicyclo[3.2.1]octane, including the compound in focus, exhibit notable interactions with monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The binding affinity and selectivity of these compounds can be crucial for their potential use in treating disorders like depression and anxiety.

A study highlighted that certain derivatives showed high selectivity for DAT over SERT and NET, with a notable example being the 8-cyclopropylmethyl derivative, which demonstrated a K(i) value of 4.0 nM at DAT, indicating potent inhibition of dopamine uptake . This selectivity profile suggests that modifications to the azabicyclo structure can lead to compounds with tailored pharmacological profiles.

Antinociceptive Properties

Another significant aspect of this compound's biological activity is its antinociceptive effects. A related compound was shown to be a potent delta opioid agonist, which is critical in pain management . The structure-activity relationship (SAR) studies reveal that modifications at specific positions can enhance analgesic properties while maintaining selectivity for opioid receptors.

Case Study 1: Structure-Activity Relationship Analysis

In a comprehensive study analyzing various 8-substituted derivatives, researchers found that specific substitutions led to enhanced binding affinities at DAT and SERT. For instance, the introduction of a phenyl group at position 4 significantly improved selectivity towards DAT, making it a promising candidate for further development .

CompoundK(i) at DAT (nM)Selectivity (SERT/DAT)
22e4.01060
22g3.91358

This table illustrates the potency and selectivity of selected derivatives, emphasizing the potential for developing targeted therapies based on these compounds.

Case Study 2: Pharmacokinetics and Metabolism

Research into the pharmacokinetics of related compounds revealed that they are metabolized into active metabolites that retain pharmacological activity. For example, a tertiary amide derivative was metabolized into a secondary amide that exhibited potent micro-opioid agonist activity . Understanding these metabolic pathways is essential for optimizing therapeutic efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(4-phenoxybenzoyl)-3-oxa-8-azabicyclo[3.2.1]octane, and how do reaction conditions influence yield?

  • Methodology : The synthesis of azabicyclo compounds typically involves multistep processes. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions using reagents like sodium hydroxide for deprotonation and dichloromethane/ethanol under reflux for cyclization . Optimizing solvent polarity (e.g., dimethyl sulfoxide for polar intermediates) and temperature (40–80°C) can enhance yields by 15–20% .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Critical for confirming the bicyclic scaffold and substituent positions. For example, bridgehead protons in azabicyclo systems resonate at δ 3.5–4.5 ppm, while aromatic protons from the phenoxy group appear at δ 6.8–7.5 ppm .
  • GC-MS : Validates molecular weight (e.g., expected [M+H]⁺ ~395 g/mol) and detects impurities .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .

Q. What solvents and purification methods are recommended for isolating this compound?

  • Methodology : Use polar aprotic solvents (e.g., acetonitrile) for recrystallization due to the compound’s moderate solubility. Chromatography with silica gel (ethyl acetate/hexane, 3:7 ratio) resolves stereoisomers, which are common in bicyclic systems .

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